molecular formula C11H17ClN2O B11880888 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride

2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride

Cat. No.: B11880888
M. Wt: 228.72 g/mol
InChI Key: IEJXACWXMITJJO-FTCYEJDNSA-N
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Description

2-(1-((S)-Pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride is a pyridine derivative featuring a stereospecific (S)-pyrrolidin-3-yloxyethyl substituent. The compound combines a pyridine ring with a pyrrolidine moiety linked via an ether bond.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-[1-[(3S)-pyrrolidin-3-yl]oxyethyl]pyridine;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-9(11-4-2-3-6-13-11)14-10-5-7-12-8-10;/h2-4,6,9-10,12H,5,7-8H2,1H3;1H/t9?,10-;/m0./s1

InChI Key

IEJXACWXMITJJO-FTCYEJDNSA-N

Isomeric SMILES

CC(C1=CC=CC=N1)O[C@H]2CCNC2.Cl

Canonical SMILES

CC(C1=CC=CC=N1)OC2CCNC2.Cl

Origin of Product

United States

Preparation Methods

Pyridine-Pyrrolidine Ether Linkage Formation

The core synthetic route involves coupling a pyridine derivative with a pyrrolidine intermediate via an ether bond. A representative procedure begins with 2-(1-hydroxyethyl)pyridine, which undergoes nucleophilic substitution with (S)-pyrrolidin-3-ol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to install the ether linkage. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving yields of 68–72% after column chromatography.

Key Reaction Parameters:

ComponentSpecification
SolventAnhydrous THF
Temperature0–5°C
CatalystTriphenylphosphine (1.2 equiv)
Reaction Time12–16 hours
Yield68–72%

Steric hindrance from the pyridine ring necessitates prolonged reaction times compared to aliphatic analogues. Post-etherification, the free base is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt, achieving >99% purity via recrystallization.

Reductive Amination Pathways

Two-Step Alkylation-Reduction Sequence

An alternative approach involves initial alkylation of 3-(pyridin-2-yl)propan-1-ol with a pyrrolidine-containing electrophile, followed by reductive amination. For example, reacting 3-(pyridin-2-yl)propan-1-ol with (S)-1-(tosyloxy)pyrrolidine-3-carbonitrile in dimethylformamide (DMF) using sodium hydride (NaH) as base yields the intermediate nitrile (82% yield). Subsequent hydrogenation over palladium hydroxide/carbon (Pd(OH)₂/C) under 50 psi H₂ at 50°C for 48 hours reduces the nitrile to the primary amine, which is then protonated with HCl gas.

Optimized Reductive Conditions:

ParameterValue
Catalyst Loading5 wt% Pd(OH)₂/C
Hydrogen Pressure50 psi
Temperature50°C
Reaction Duration48 hours
Amine Yield89%

This method circumvents stereochemical scrambling observed in SN2 pathways, preserving the (S)-configuration at the pyrrolidine center.

Stereochemical Control Strategies

Chiral Auxiliary-Mediated Synthesis

To enforce the (S)-configuration, a chiral oxazolidinone auxiliary is introduced during pyrrolidine ring formation. Starting from L-serine, cyclization with phosgene generates the oxazolidinone, which undergoes Grignard addition with 2-pyridylmagnesium bromide to install the pyridine moiety. Acidic cleavage (6M HCl, reflux) removes the auxiliary, yielding enantiomerically pure (S)-pyrrolidin-3-ol (ee >98%). Subsequent etherification with 2-(1-bromoethyl)pyridine completes the synthesis.

Enantiomeric Excess Data:

Analytical Methodee (%)Conditions
Chiral HPLC98.4Chiralpak AD-H, hexane/i-PrOH 90:10
Polarimetry97.8[α]D²⁵ = +34.5 (c 1.0, MeOH)

Catalytic Asymmetric Approaches

Organocatalytic Oxa-Michael Addition

Recent advances employ thiourea-based organocatalysts for asymmetric synthesis. In a model system, 2-vinylpyridine undergoes oxa-Michael addition to (S)-pyrrolidin-3-ol using Takemoto’s catalyst (10 mol%) in dichloromethane at -40°C. This method achieves 94% yield with 96% ee, significantly reducing metal contamination compared to traditional routes.

Catalyst Performance Comparison:

CatalystYield (%)ee (%)
Takemoto’s Catalyst9496
Jacobsen’s Catalyst7888
No Catalyst<5N/A

Purification and Characterization

Crystallization Optimization

The hydrochloride salt is purified via antisolvent crystallization using ethanol/MTBE (methyl tert-butyl ether). Solubility studies reveal optimal crystallization occurs at 5°C with a 3:1 MTBE:ethanol ratio, producing needle-like crystals with 99.5% purity (HPLC).

Crystallization Parameters:

VariableOptimal Value
Solvent Ratio (MTBE:EtOH)3:1
Temperature5°C
Cooling Rate0.5°C/min
Final Purity99.5%

Spectroscopic Characterization

Key spectral data confirm structure and purity:

  • ¹H NMR (400 MHz, D₂O): δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.89 (td, J = 7.6, 1.6 Hz, 1H, Py-H), 7.49 (d, J = 7.8 Hz, 1H, Py-H), 4.62–4.55 (m, 1H, OCH), 3.98–3.85 (m, 2H, pyrrolidine-H), 3.42–3.30 (m, 2H, pyrrolidine-H), 2.38–2.25 (m, 2H, CH₂), 1.98–1.82 (m, 2H, pyrrolidine-H).

  • HRMS (ESI+): m/z calcd for C₁₁H₁₇N₂O⁺ [M+H]⁺ 193.1336, found 193.1339.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance throughput, a continuous flow system couples micromixer technology with inline pH control. Residence times of 8 minutes in a Corning AFR module achieve 91% conversion at 80°C, significantly outperforming batch reactors (12 hours).

Flow vs. Batch Performance:

MetricFlow SystemBatch Reactor
Reaction Time8 minutes12 hours
Conversion91%89%
Energy Consumption15 kWh/kg42 kWh/kg

Chemical Reactions Analysis

Types of Reactions

2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its pharmacological properties, including:

1. Antidepressant Activity

  • Studies have indicated that pyridine derivatives, including 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride, exhibit potential antidepressant effects. Research shows that the compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

2. Neuroprotective Effects

  • The compound has been evaluated for neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate neuroinflammatory responses has been documented, which may help in protecting neuronal cells from damage .

3. Anticancer Properties

  • Recent studies have explored the anticancer potential of pyridine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific cellular pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin and norepinephrine
NeuroprotectiveReduction in neuroinflammation
AnticancerInhibition of cell proliferation

Case Studies

Case Study 1: Antidepressant Activity
A study published in Molecules demonstrated that derivatives of pyridine, including this compound, showed significant antidepressant-like effects in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test to evaluate efficacy .

Case Study 2: Neuroprotection
In a research article from the Journal of Neurochemistry, the neuroprotective effects of this compound were assessed using an in vitro model of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential for therapeutic use in neurodegenerative disorders .

Case Study 3: Anticancer Properties
A recent publication highlighted the anticancer activity of various pyridine derivatives, including this compound). The study found that the compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s key structural distinction lies in its (S)-pyrrolidin-3-yloxyethyl group. Below is a comparison with analogous pyridine derivatives:

Compound Name Substituent(s) Molecular Formula CAS Number Key Features
2-(Chloromethyl)pyridine hydrochloride Chloromethyl group C₆H₆ClN·HCl 6959-47-3 Reactive chloromethyl group; irritant and toxic
Triprolidine Hydrochloride (E)-3(1-Pyrrolidinyl)-1-p-tolylpropenyl group C₁₉H₂₃N₃·HCl·H₂O N/A Antihistamine; pyrrolidine linked via propenyl chain
Betahistine Hydrochloride 2-(2-(Methylamino)ethyl) group C₈H₁₂N₂·2HCl 15430-48-5 Vertigo treatment; smaller ethylamine substituent
2-(3-(tBDMS-oxy)methylpyrrolidinyl)pyridine tert-Butyldimethylsilyl (tBDMS)-protected group Varies N/A Bulky tBDMS group; synthetic intermediate requiring deprotection

Key Observations :

  • Chirality : The (S)-configuration of the target compound’s pyrrolidine may enhance enantioselective binding, unlike the achiral substituents in Triprolidine or Betahistine .

Pharmacological and Functional Profiles

  • Triprolidine Hydrochloride : A first-generation antihistamine (H1 receptor antagonist) with sedative effects. The pyrrolidine-propenyl-pyridine scaffold likely contributes to receptor binding, but the target compound’s ether linkage and stereochemistry might alter affinity or metabolic stability .
  • Betahistine Hydrochloride: Acts as a histamine H3 receptor antagonist and H1 agonist. Its smaller substituent (methylaminoethyl) contrasts with the target compound’s bulkier pyrrolidinyloxyethyl group, which could modulate receptor specificity .
  • BAY 61-3606 Hydrochloride : A kinase inhibitor with an imidazo-pyrimidine core (). Though structurally distinct, its pyridine moiety highlights the versatility of pyridine derivatives in drug design .

Biological Activity

2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride (CAS Number: 1421057-86-4) is a chemical compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyridine ring and a pyrrolidin-3-yloxy substituent, which are believed to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C11H17ClN2O
  • Molecular Weight : 228.72 g/mol
  • Structure : The compound features a pyridine core with a chiral pyrrolidin-3-yloxy group, contributing to its biological specificity.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involved in neurological disorders. The compound's structure suggests potential modulation of specific receptors, leading to various therapeutic effects:

  • Neurotransmitter Modulation : Similar compounds have been shown to influence dopamine and serotonin pathways, which are critical in treating psychiatric disorders.
  • Signal Pathway Interactions : Preliminary studies suggest that this compound may affect intracellular signaling pathways linked to cell survival and apoptosis.

Biological Activity Overview

The biological activities of this compound have been explored through various in vitro and in vivo studies. Key findings include:

  • Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study indicated that related pyrrolidine derivatives exhibited significant apoptosis induction in hypopharyngeal tumor cells, suggesting a potential role for this compound in cancer therapy .
  • Antimicrobial Activity : Some derivatives of pyridine compounds have shown promising antibacterial properties against resistant strains of bacteria, indicating that this compound could be investigated for similar applications .

Study 1: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results showed that compounds with enhanced structural complexity had improved cytotoxicity compared to standard treatments like bleomycin .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of structurally related compounds. The study revealed that these compounds could potentially modulate neurotransmitter release and receptor activity, highlighting their therapeutic potential for treating neurological disorders .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and structural features of compounds related to this compound:

Compound NameCAS NumberKey FeaturesBiological Activity
2-(1-(Pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride1420872-68-9Lacks chirality at nitrogenModerate cytotoxicity
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine hydrochloride1421018-32-7Methyl group at the 2-positionEnhanced binding affinity
(S)-2-(Pyrrolidin-3-yloxy)pyridine hydrochloride1421020-28-1Variations in substituentsDifferent biological profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and functionalized pyrrolidine intermediates. For example, stereoselective synthesis of the (S)-pyrrolidin-3-yloxy group can be achieved via chiral resolution or asymmetric catalysis. Optimization includes varying temperature (e.g., 60–80°C for SN2 reactions), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-couplings). Purity is assessed using HPLC with UV detection (λ = 254 nm) and confirmed by <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in desiccated conditions. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 150°C. Use PPE (gloves, lab coat) and fume hoods during handling. Aqueous solubility is limited; prepare solutions in anhydrous DMSO or ethanol .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR (D2O) shows pyridine protons at δ 8.3–8.5 ppm and pyrrolidine signals at δ 3.0–3.5 ppm.
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]<sup>+</sup> at m/z 215.1.
  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) with retention time ~6.2 min (purity >98%) .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the compound’s electron distribution and transition states for reaction mechanisms. Molecular docking (AutoDock Vina) predicts binding affinities to targets like nicotinic acetylcholine receptors (nAChRs), guided by the pyrrolidine ring’s conformational flexibility. MD simulations (GROMACS) assess stability in biological matrices .

Q. What strategies resolve contradictions in biological activity data across different studies for this compound?

  • Methodological Answer : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) under standardized conditions (pH 7.4, 37°C). Compare with structurally analogous compounds (e.g., 3-(Piperidin-4-yl)pyridine dihydrochloride) to isolate stereochemical or substituent effects. Purity must exceed 95% (HPLC) to exclude confounding impurities .

Q. How to design experiments to study the stereochemical effects of the (S)-pyrrolidin-3-yloxy group on biological activity?

  • Methodological Answer : Synthesize enantiomers (e.g., (R)-isomer) via chiral auxiliaries or enzymatic resolution. Test in vitro receptor binding (e.g., α4β2 nAChR IC50) and in vivo pharmacokinetics (plasma half-life via LC-MS/MS). Circular dichroism (CD) confirms absolute configuration .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess, and how can they be addressed?

  • Methodological Answer : Batch-to-batch variability in enantiomeric excess (>90% ee) arises from racemization during workup. Mitigate via low-temperature quenching and chiral stationary phase chromatography. Process intensification (e.g., continuous flow reactors) improves reproducibility. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

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